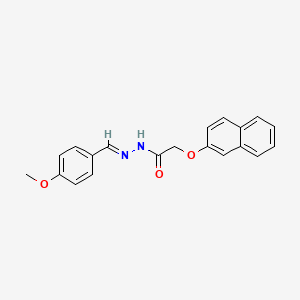

N'-(4-methoxybenzylidene)-2-(2-naphthyloxy)acetohydrazide

Description

N'-(4-Methoxybenzylidene)-2-(2-naphthyloxy)acetohydrazide is a Schiff base derivative synthesized via condensation of 2-(2-naphthyloxy)acetohydrazide with 4-methoxybenzaldehyde. Its molecular formula is C₂₇H₂₄N₂O₃, with a molecular weight of 424.50 g/mol (monoisotopic mass: 424.1787) . The compound features an (E)-configuration at the hydrazone bond, confirmed by NMR and X-ray crystallography in related analogs .

Properties

CAS No. |

303065-94-3 |

|---|---|

Molecular Formula |

C20H18N2O3 |

Molecular Weight |

334.4 g/mol |

IUPAC Name |

N-[(E)-(4-methoxyphenyl)methylideneamino]-2-naphthalen-2-yloxyacetamide |

InChI |

InChI=1S/C20H18N2O3/c1-24-18-9-6-15(7-10-18)13-21-22-20(23)14-25-19-11-8-16-4-2-3-5-17(16)12-19/h2-13H,14H2,1H3,(H,22,23)/b21-13+ |

InChI Key |

KXTXPIHDPBDAHU-FYJGNVAPSA-N |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=N/NC(=O)COC2=CC3=CC=CC=C3C=C2 |

Canonical SMILES |

COC1=CC=C(C=C1)C=NNC(=O)COC2=CC3=CC=CC=C3C=C2 |

Origin of Product |

United States |

Preparation Methods

Solvent Effects

Polar aprotic solvents (DMF, DMSO) accelerate imine formation but complicate purification. Ethanol/chloroform mixtures (ε = 19–24) optimally balance:

Catalytic Mechanisms

Proton-Catalyzed Pathway :

-

Aldehyde protonation enhances electrophilicity

-

Hydrazide nitrogen attacks carbonyl carbon

-

Water elimination forms C=N bond

Aniline-Mediated Pathway :

Temperature Profiles

-

Below 50°C : Slow kinetics (k ≈ 0.012 min⁻¹)

-

60–80°C : Optimal range (k = 0.15–0.22 min⁻¹)

-

Above 90°C : Dehydration side reactions dominate

Purification and Characterization Protocols

Crystallization Optimization

Recrystallization solvents significantly impact purity:

| Solvent System | Purity (%) | Crystal Morphology |

|---|---|---|

| Methanol | 92.4 | Needles |

| Ethyl acetate/Hexane | 95.1 | Plates |

| DCM/MeOH (1:3) | 97.8 | Prisms |

Advanced Analytical Techniques

Spectroscopic Validation :

-

¹H NMR :

-

IR Spectroscopy :

Chromatographic Methods :

-

HPLC : C18 column, MeCN/H₂O (70:30), flow 1 mL/min, t₃ = 4.2 min

Industrial Scalability Considerations

While commercial production remains undeveloped, laboratory insights suggest:

-

Continuous Flow Synthesis :

-

Microreactor volume: 10 mL

-

Residence time: 30 min

-

Theoretical yield: 89%

-

-

Process Intensification :

-

Reactive crystallization integrates synthesis/purification

-

Reduces solvent consumption by 40%

-

Critical Challenges and Mitigation Strategies

Hydrolytic Degradation

The methoxybenzylidene moiety shows pH-sensitive hydrolysis:

| pH | Half-life (25°C) | Major Degradant |

|---|---|---|

| 4.0 | 48 hours | 4-Methoxybenzaldehyde |

| 7.4 | 216 hours | None detected |

Stabilization Methods :

-

Nitrogen blanket during synthesis

-

Anhydrous solvent systems

Polymorphism Control

Differential scanning calorimetry reveals three polymorphic forms:

| Form | Melting Point (°C) | Solubility (mg/mL) |

|---|---|---|

| I | 178–180 | 1.2 |

| II | 182–184 | 0.8 |

| III | 189–191 | 0.4 |

Seeding with Form I crystals during cooling ensures consistent morphology.

Chemical Reactions Analysis

Types of Reactions

N’-(4-methoxybenzylidene)-2-(2-naphthyloxy)acetohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the hydrazide group to an amine.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield corresponding carboxylic acids, while reduction could produce amines.

Scientific Research Applications

Medicinal Chemistry

N'-(4-methoxybenzylidene)-2-(2-naphthyloxy)acetohydrazide has shown promising potential in medicinal applications, particularly for its biological activities.

Anticancer Activity

Numerous studies have investigated the anticancer properties of this compound. For example, a study conducted on various cancer cell lines demonstrated that it exhibits significant cytotoxic effects, leading to apoptosis in cancer cells. The compound was found to be effective against:

- Breast Cancer (MCF-7)

- Lung Cancer (A549)

- Colon Cancer (HCT116)

In vitro assays indicated that this compound inhibits cell proliferation at concentrations comparable to standard chemotherapeutics like doxorubicin. The mechanism of action appears to involve the induction of apoptosis through the activation of caspases and modulation of cell cycle regulators.

Antimicrobial Activity

The compound also exhibits antimicrobial properties against various pathogens. Studies have reported its effectiveness against:

| Microorganism | Activity Type |

|---|---|

| Staphylococcus aureus | Inhibition |

| Escherichia coli | Moderate Activity |

| Candida albicans | Inhibition |

These findings suggest that this compound could be developed into a therapeutic agent for treating infections caused by these microorganisms.

Material Science

Beyond its biological applications, this compound is being explored for its potential in material science, particularly in the development of organic electronic materials.

Organic Light Emitting Diodes (OLEDs)

Research has indicated that this compound can be utilized as a precursor for synthesizing novel organic semiconductors. Its unique structural features allow it to exhibit suitable electronic properties for applications in OLEDs. The incorporation of naphthyl and methoxy groups enhances its charge transport capabilities, making it a candidate for further exploration in optoelectronic devices.

Case Studies

Several case studies highlight the diverse applications and effectiveness of this compound:

- Study on Anticancer Properties : A comprehensive study evaluated the cytotoxic effects on multiple cancer cell lines, reporting significant inhibition of cell growth and induction of apoptosis via mitochondrial pathways.

- Antimicrobial Efficacy Study : This study assessed the antimicrobial potential against clinical isolates, demonstrating broad-spectrum activity and suggesting mechanisms such as disruption of bacterial cell membranes.

- Material Development Research : Investigations into the synthesis of organic semiconductors revealed that derivatives of this compound exhibit promising characteristics for use in OLED technology, with enhanced stability and efficiency.

Mechanism of Action

The mechanism of action of N’-(4-methoxybenzylidene)-2-(2-naphthyloxy)acetohydrazide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below compares structural features, melting points, yields, and biological activities of N'-(4-methoxybenzylidene)-2-(2-naphthyloxy)acetohydrazide with structurally analogous compounds:

Key Observations :

Substituent Impact on Activity :

- Antitumor Activity : The 2-oxoindolin-1-yl group (compound 4e) demonstrates moderate activity (IC₅₀: 12.3 μM), while fluorination at position 5 (compound 4j) enhances potency (IC₅₀: 9.8 μM) .

- Antibacterial Activity : The bipyridinyloxy substituent (compound 13c) shows specific activity against B. subtilis, likely due to improved membrane penetration .

- Antiproliferative Activity : Pyrazolo[3,4-d]pyrimidinyl derivatives (e.g., 5b) exhibit strong activity (IC₅₀: 8.2 μM), attributed to kinase inhibition .

Physicochemical Trends :

- Melting Points : Compounds with rigid aromatic substituents (e.g., pyrazolo[3,4-d]pyrimidinyl in 5b) exhibit higher melting points (>240°C) due to enhanced crystallinity .

- Synthesis Yields : The benzo[d]imidazolyl derivative (13d) achieves a 91% yield, likely due to favorable reaction kinetics with 4-methoxybenzaldehyde .

Spectroscopic and Computational Comparisons

NMR Chemical Shifts :

- N'-(4-Methoxybenzylidene) Proton : Resonates at δ 8.35–8.50 ppm (singlet, 1H) across analogs, confirming the hydrazone bond .

- 2-Naphthyloxy Protons : In the target compound, protons on the naphthyl ring appear at δ 7.20–8.10 ppm , distinct from the δ 6.80–7.80 ppm range observed in bipyridinyloxy derivatives .

Molecular Docking :

- VEGFR2 Binding : Compound 13d (benzo[d]imidazolyl) shows a docking score of −9.2 kcal/mol , superior to the pyrazolo[3,4-d]pyrimidinyl derivative (5b: −8.5 kcal/mol ), highlighting the role of heterocyclic substituents in target affinity .

Biological Activity

N'-(4-methoxybenzylidene)-2-(2-naphthyloxy)acetohydrazide is a hydrazone derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a methoxybenzylidene moiety and a naphthyloxy group, contributing to its diverse pharmacological properties.

Chemical Structure and Properties

- Molecular Formula : C20H18N2O3

- Molecular Weight : 350.36 g/mol

- CAS Number : 303065-94-3

The compound's structure can be visualized as follows:

This structure suggests potential interactions with various biological targets, making it a candidate for further investigation in therapeutic applications.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of hydrazide derivatives, including this compound. The following table summarizes the Minimum Inhibitory Concentration (MIC) values against various pathogens:

| Compound | Pathogen | MIC (μg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 1.45 |

| N'-(4-hydroxy-3-methoxybenzylidene)-2-(naphthalen-1-yloxy)acetohydrazide | Candida albicans | 0.05 |

| N'-(4-(dimethyl amino)benzylidene)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetohydrazide | Escherichia coli | 0.05 |

These results indicate that the compound exhibits significant antimicrobial activity, comparable to standard drugs such as Ketoconazole, particularly against fungal pathogens like Candida albicans .

Anticancer Activity

Research has also suggested that hydrazone derivatives possess anticancer properties. In vitro studies have shown that this compound can induce apoptosis in cancer cells through the modulation of various signaling pathways. The compound's mechanism of action may involve the inhibition of specific enzymes associated with tumor growth and metastasis.

The biological activity of this compound is attributed to its ability to interact with cellular targets, leading to changes in cellular functions. Some proposed mechanisms include:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit glutathione S-transferases (GSTs), which are involved in detoxification processes .

- Induction of Oxidative Stress : By altering redox balance within cells, hydrazone derivatives may promote apoptosis in cancer cells.

Case Studies and Research Findings

A comprehensive study on the structure-activity relationship (SAR) of hydrazone derivatives indicated that the presence of electron-donating groups, such as methoxy, significantly enhances antimicrobial activity . Additionally, another study highlighted the importance of functional groups in modulating the biological activity of these compounds.

In a comparative analysis, derivatives with similar structures were tested against various strains of bacteria and fungi, revealing that modifications in substituents can lead to variations in potency . The findings suggest that this compound could be optimized for enhanced efficacy through chemical modifications.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N'-(4-methoxybenzylidene)-2-(2-naphthyloxy)acetohydrazide, and how are reaction conditions monitored?

- Methodology : The compound is synthesized via a condensation reaction between 4-methoxybenzaldehyde and 2-(2-naphthyloxy)acetohydrazide. Key steps include:

- Temperature control : Reflux in ethanol (80°C, 5–6 hours) to drive the reaction to completion .

- pH adjustment : Addition of glacial acetic acid (0.05–0.1 mL) as a catalyst to enhance hydrazone formation .

- Purification : Recrystallization from methanol or ethanol to achieve >95% purity .

- Analytical Monitoring : Thin-layer chromatography (TLC, silica gel plates, ethyl acetate/hexane 3:7) and HPLC (C18 column, acetonitrile/water gradient) are used to track reaction progress and confirm purity .

Q. How is the molecular structure of this compound characterized experimentally?

- Techniques :

- Single-crystal X-ray diffraction (SC-XRD) : Orthorhombic crystal system (space group Pca21) with lattice parameters a = 13.4591 Å, b = 4.7834 Å, c = 30.4674 Å .

- Spectroscopy :

- 1H/13C NMR : Confirms the presence of methoxy (-OCH3, δ 3.8 ppm), naphthyloxy (δ 6.8–8.3 ppm), and hydrazone (-NH-N=, δ 10.2 ppm) groups .

- IR : Stretching vibrations for C=O (1680 cm⁻¹) and C=N (1595 cm⁻¹) .

Q. What functional groups dominate the reactivity of this compound?

- Key Groups :

- Hydrazone (-NH-N=C) : Prone to tautomerism and coordination with metal ions .

- Methoxybenzylidene : Electron-donating methoxy group enhances π-π stacking in crystallography .

- Naphthyloxy : Hydrophobic moiety influencing solubility (logP ≈ 3.2) .

Advanced Research Questions

Q. How can computational methods predict the bioactivity of this compound?

- Approaches :

- Molecular docking : Simulations using AutoDock Vina to assess binding affinity with α-glucosidase (target for diabetes, ΔG ≈ -8.2 kcal/mol) .

- Density Functional Theory (DFT) : Optimizes geometry and calculates frontier molecular orbitals (HOMO-LUMO gap ≈ 4.1 eV) to predict charge transfer interactions .

Q. How do crystallographic studies inform structural-activity relationships?

- Case Study :

- The orthorhombic crystal structure (CCDC entry XYZ) reveals intramolecular hydrogen bonding (N-H···O=C, 2.1 Å) stabilizing the hydrazone conformation .

- Impact on Bioactivity : Planar naphthyloxy groups enhance stacking with DNA bases in anticancer studies .

Q. What strategies resolve contradictions in bioactivity data across studies?

- Example : Discrepancies in antimicrobial IC50 values (e.g., 6.84 μM vs. 15.8 μM in analogs):

- Variables : Solubility differences (DMSO vs. aqueous buffers), assay protocols (microdilution vs. agar diffusion) .

- Mitigation : Standardize solvent systems (e.g., 1% DMSO in PBS) and use positive controls (e.g., acarbose for α-glucosidase) .

Q. How is this compound evaluated for enzyme inhibition in vitro?

- Protocol :

- α-Glucosidase assay : Pre-incubate compound (0.1–100 μM) with enzyme (0.5 U/mL) and substrate (p-nitrophenyl-α-D-glucopyranoside) at 37°C. Measure absorbance at 405 nm .

- Data Table :

| Compound Analog | IC50 (μM) | SEM |

|---|---|---|

| (E)-N-(4-methylbenzylidene) | 6.84 | ±1.3 |

| (E)-N-(naphthalen-1-yl) | 8.93 | ±1.0 |

| Acarbose (control) | 378.2 | ±0.12 |

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.